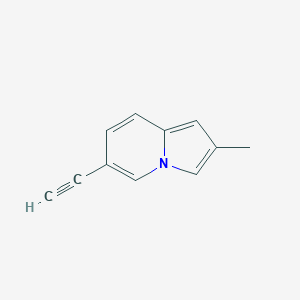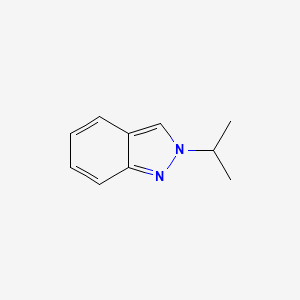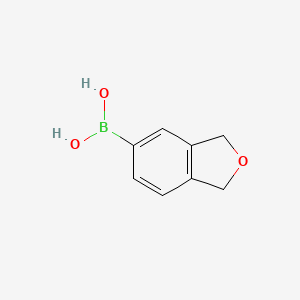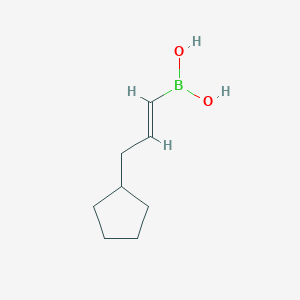
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C8H15BO2. It is characterized by the presence of a boronic acid group attached to a cyclopentylprop-1-en-1-yl moiety. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid typically involves the hydroboration of an alkyne precursor followed by oxidation. One common method is the hydroboration of (E)-3-cyclopentylprop-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting organoborane intermediate is then oxidized using hydrogen peroxide in the presence of a base like sodium hydroxide to yield the desired boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing a substituted alkene or arene.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Substituted alkenes or arenes.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Applications De Recherche Scientifique
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for the formation of carbon-carbon bonds in complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism of action of (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid in chemical reactions involves the formation and cleavage of carbon-boron bonds. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group can also participate in oxidation and reduction reactions, leading to the formation of various functional groups.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Another widely used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Similar to (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid but with a vinyl group instead of a cyclopentylprop-1-en-1-yl moiety.
Allylboronic acid: Contains an allyl group and is used in similar cross-coupling reactions.
Uniqueness: this compound is unique due to its cyclopentylprop-1-en-1-yl moiety, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis.
Propriétés
Formule moléculaire |
C8H15BO2 |
|---|---|
Poids moléculaire |
154.02 g/mol |
Nom IUPAC |
[(E)-3-cyclopentylprop-1-enyl]boronic acid |
InChI |
InChI=1S/C8H15BO2/c10-9(11)7-3-6-8-4-1-2-5-8/h3,7-8,10-11H,1-2,4-6H2/b7-3+ |
Clé InChI |
XVHGQTPZDPKKSG-XVNBXDOJSA-N |
SMILES isomérique |
B(/C=C/CC1CCCC1)(O)O |
SMILES canonique |
B(C=CCC1CCCC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[b]indole](/img/structure/B15071945.png)
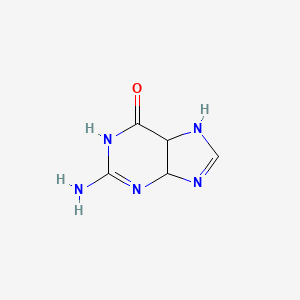

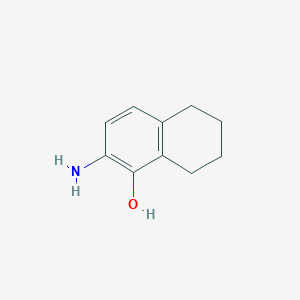
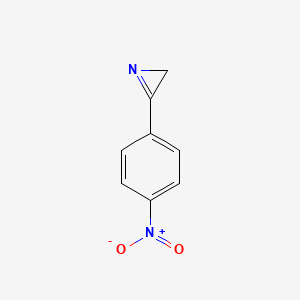
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
